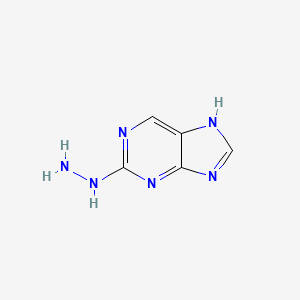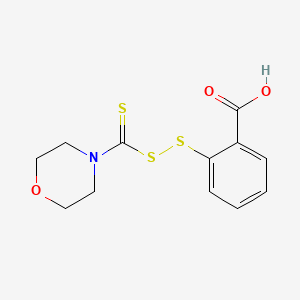
4-Morpholinecarbo(dithioperoxo)thioic acid, 2-carboxyphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholinecarbo(dithioperoxo)thioic acid, 2-carboxyphenyl ester is an organosulfur compound that belongs to the class of thiocarboxylic acids These compounds are characterized by the replacement of one oxygen atom in carboxylic acids with a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinecarbo(dithioperoxo)thioic acid, 2-carboxyphenyl ester typically involves the reaction of morpholine with carbon disulfide and a suitable esterifying agent. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain precise control over reaction conditions. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product. Industrial methods may also incorporate environmentally friendly practices to minimize waste and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Morpholinecarbo(dithioperoxo)thioic acid, 2-carboxyphenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4-Morpholinecarbo(dithioperoxo)thioic acid, 2-carboxyphenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s unique chemical properties make it useful in studying biochemical pathways involving sulfur metabolism.
Medicine: Research into its potential therapeutic applications includes investigating its role as an antioxidant or in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 4-Morpholinecarbo(dithioperoxo)thioic acid, 2-carboxyphenyl ester exerts its effects involves interactions with molecular targets and pathways related to sulfur chemistry. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and participate in various biochemical processes. Its ability to form stable complexes with metals and other molecules makes it a valuable tool in studying enzyme mechanisms and other biological functions.
Comparison with Similar Compounds
Similar Compounds
Thioacetic Acid: Similar in structure but with an acetyl group instead of a morpholine ring.
Thiobenzoic Acid: Contains a benzoyl group and is used in similar chemical reactions.
Dithiocarboxylic Acid: Another sulfur-containing compound with distinct reactivity.
Uniqueness
4-Morpholinecarbo(dithioperoxo)thioic acid, 2-carboxyphenyl ester stands out due to its unique combination of a morpholine ring and a dithioperoxo group, which imparts specific chemical properties and reactivity. This uniqueness makes it particularly valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
62911-19-7 |
|---|---|
Molecular Formula |
C12H13NO3S3 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-(morpholine-4-carbothioyldisulfanyl)benzoic acid |
InChI |
InChI=1S/C12H13NO3S3/c14-11(15)9-3-1-2-4-10(9)18-19-12(17)13-5-7-16-8-6-13/h1-4H,5-8H2,(H,14,15) |
InChI Key |
IQRJUUNHTPACIW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)SSC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine]](/img/structure/B14506394.png)
![N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide](/img/structure/B14506404.png)

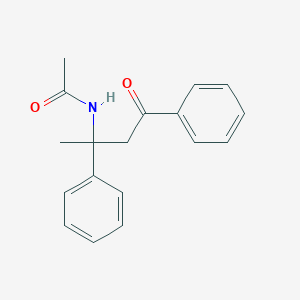
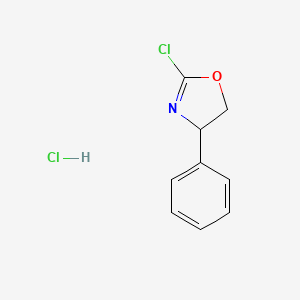
![4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole](/img/structure/B14506421.png)



![9,9'-[Oxybis(methylene)]dianthracene](/img/structure/B14506460.png)
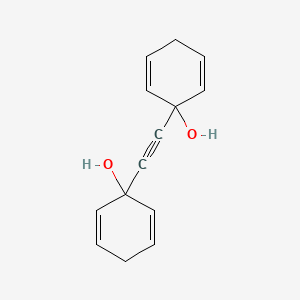

![2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14506475.png)
